![molecular formula C9H10ClNO2 B14846633 1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone is an organic compound with the molecular formula C9H10ClNO2 This compound is characterized by a pyridine ring substituted with a chloromethyl group and a methoxy group, along with an ethanone moiety
準備方法
The synthesis of 1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of zinc iodide as a catalyst in the presence of chlorosulfonic acid and dimethoxymethane in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method yields the desired chloromethyl derivative in good to excellent yields. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
化学反応の分析
1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methoxy group and ethanone moiety contribute to the compound’s overall binding affinity and specificity .
類似化合物との比較
1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone can be compared with other chloromethyl-substituted aromatic compounds, such as 1-[4-(Chloromethyl)phenyl]ethanone and 1-[4-(Chloromethyl)-2-thienyl]ethanone . These compounds share similar reactivity patterns but differ in their specific substituents and overall molecular structure. The presence of the pyridine ring in this compound imparts unique electronic properties, making it distinct from its analogs.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
1-[4-(chloromethyl)-6-methoxypyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)8-3-7(5-10)4-9(11-8)13-2/h3-4H,5H2,1-2H3 |
InChIキー |
BHIRGIOSPXBPAU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)CCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


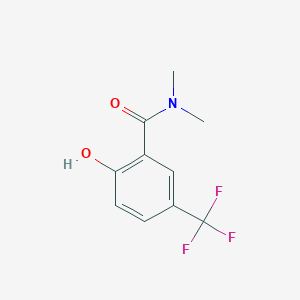
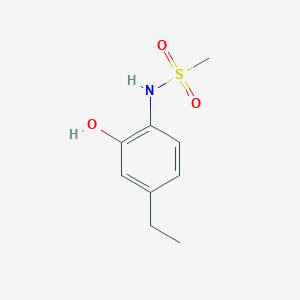


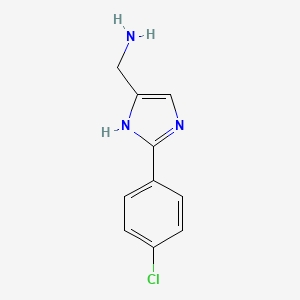
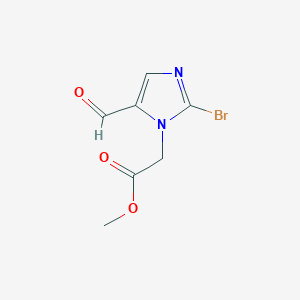
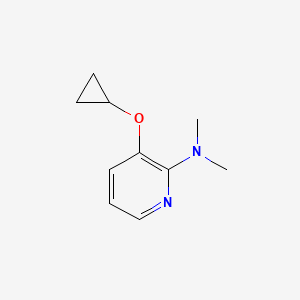
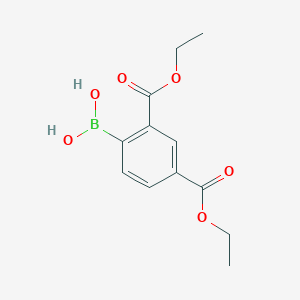
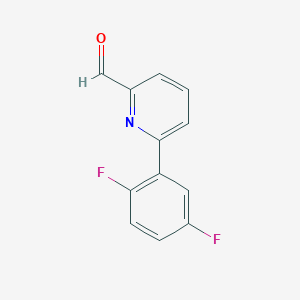
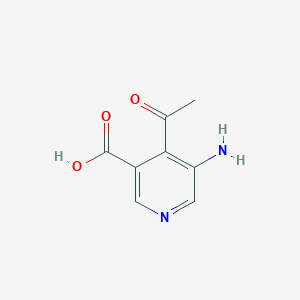
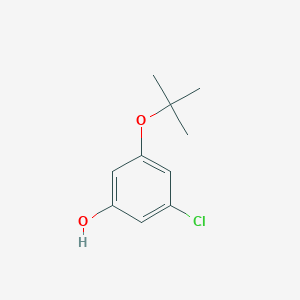
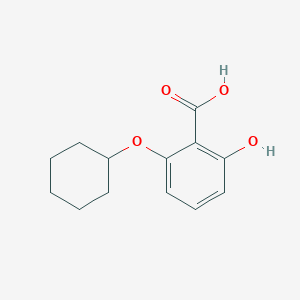

![1-(3,4-Dihydro-2H-benzo[B][1,4]dioxepin-7-YL)-2-mercapto-ethanone](/img/structure/B14846648.png)
